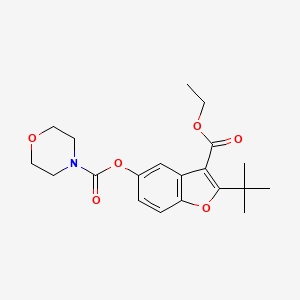

2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

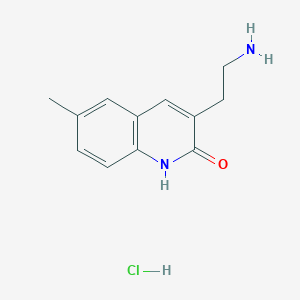

“2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate” is a chemical compound with the molecular formula C20H25NO6 . It is also known as "4-Morpholinecarboxylic acid, 2-(1,1-dimethylethyl)-3-(ethoxycarbonyl)-5-benzofuranyl ester" .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 375.42 . Other physical and chemical properties such as density, boiling point, and flash point are not available in the search results .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate serves as a versatile building block in synthetic organic chemistry. Its structural features allow for nucleophilic substitutions and radical reactions, facilitating the generation of aryl radicals and enabling modifications such as oxygenation, halogenation, and aryl-aryl coupling under various conditions. This adaptability makes it a valuable compound for constructing complex organic frameworks (Jasch, Höfling, & Heinrich, 2012).

Catalysis and Polymerization

The compound is also relevant in catalysis research, particularly in the context of alkoxycarbonylation of alkenes. A study highlighted the development of an advanced catalyst system based on a palladium complex that significantly improves the activity and selectivity of alkoxycarbonylation, making the process efficient for a wide range of olefins. This breakthrough is pivotal for industrial applications, offering a practical tool for the transformation of alkenes into esters, which are crucial intermediates in various chemical syntheses (Dong et al., 2017).

Advanced Materials and Medicinal Chemistry

The compound's derivatives have found applications in the synthesis of complex molecules with potential therapeutic uses. For instance, derivatives of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate have been utilized in the synthesis of antifolates, compounds that inhibit the enzyme thymidylate synthase, which is a target for anticancer drugs. The structural modification of these compounds can lead to significant improvements in their inhibitory activity, demonstrating the potential of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate derivatives in medicinal chemistry (Pawełczak et al., 1989).

Luminescence and Coordination Chemistry

In coordination chemistry and material science, the structural features of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate analogs enable the synthesis of lanthanide coordination polymers with interesting luminescent properties. These materials are studied for their potential applications in optical devices due to their efficient luminescence, which can be significantly enhanced through the introduction of bidentate nitrogen donors. This aspect underscores the role of the compound's derivatives in developing new materials with tailored optical properties for technological applications (Raphael et al., 2012).

Eigenschaften

IUPAC Name |

(2-tert-butyl-3-ethoxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-5-25-18(22)16-14-12-13(26-19(23)21-8-10-24-11-9-21)6-7-15(14)27-17(16)20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCNNDFRGDPAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-methylphenyl)amino)formamide](/img/structure/B2987138.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)

![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)

![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)